4-methyl-5-nitro-1H-indole-2,3-dione
Description
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4-methyl-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)8(12)9(13)10-5/h2-3H,1H3,(H,10,12,13) |
InChI Key |
UXAANGVYPOYHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in This compound likely increases electrophilicity at the carbonyl positions compared to halogen or hydroxyl analogs, influencing reactivity in nucleophilic substitutions .
Physicochemical and Spectroscopic Properties
Infrared (IR) Spectroscopy
NMR Spectroscopy
Activity Trends :
- Nitro vs. Halogen : Nitro-substituted derivatives may exhibit stronger cytotoxicity but lower metabolic stability compared to halogenated analogs.
- Methyl Substituents : Enhance bioavailability but may reduce solubility in polar solvents.
Preparation Methods
Sandmeyer Route to 4-Methylisatin
The classical Sandmeyer reaction remains the most reliable method for constructing the isatin core. Starting with 4-methylaniline , condensation with chloral hydrate and hydroxylamine hydrochloride in concentrated sulfuric acid yields 4-methylisatin (1H-indole-2,3-dione). This reaction proceeds via formation of an isonitrosoacetanilide intermediate, which cyclizes under acidic conditions.
Key conditions :
Nitration of 4-Methylisatin
Nitration of 4-methylisatin employs a mixed acid system (HNO₃/H₂SO₄) to introduce the nitro group at position 5. The methyl group at position 4 acts as an ortho/para director, favoring nitration at position 5 due to steric and electronic factors.
Procedure :
-
Dissolve 4-methylisatin in concentrated H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise while maintaining temperature <5°C.
-
Stir for 5–10 minutes, then quench in ice water.
-
Isolate the precipitate via filtration and recrystallize from methanol.
Advanced Methodologies and Optimization
One-Pot Synthesis via Directed Metalation
Recent studies explore transition-metal-catalyzed methods to streamline synthesis. For example, palladium-mediated C–H activation enables direct methylation of 5-nitroisatin at position 4. This approach avoids multi-step sequences but requires stringent anhydrous conditions.
Reagents :
Microwave-Assisted Nitration
Microwave irradiation significantly reduces reaction times for nitration. A protocol using 300 W irradiation for 2 minutes achieves complete conversion of 4-methylisatin to the nitro derivative, with yields comparable to conventional methods (92%).
Spectroscopic Characterization and Analytical Data
NMR Spectroscopy
IR Spectroscopy
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Limitations |
|---|---|---|---|---|
| Sandmeyer + Nitration | Sequential functionalization | 88–97 | ≥98% | Multi-step, acidic waste |
| One-Pot Metalation | Direct C–H methylation | 65–70 | 95% | Requires Pd catalyst |
| Microwave Nitration | Rapid energy transfer | 90–92 | 97% | Specialized equipment needed |
Industrial-Scale Production Considerations
Q & A
Q. What are the established synthetic routes for 4-methyl-5-nitro-1H-indole-2,3-dione, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nitration and alkylation of indole-2,3-dione precursors. For example, nitration at the 5-position of 4-methylindole-2,3-dione can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Intermediates are characterized using 1H/13C NMR (to confirm substitution patterns) and HPLC-MS (to assess purity). Crystallization from DMSO or DMF is recommended for final purification, as seen in analogous indole-dione syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.
- X-ray crystallography : Resolves the planar indole-dione core and nitro/methyl substituent geometry. For example, single crystals grown via slow evaporation from DMSO can be analyzed using SHELXL for refinement, with hydrogen-bonding interactions (e.g., N–H···O) critical for lattice stability .
- Elemental analysis : Validates empirical formulas (e.g., C₉H₆N₂O₄) .
Q. How is preliminary cytotoxicity screening conducted for this compound?
- Methodological Answer : Cytotoxicity is evaluated using MTT assays against cancer cell lines (e.g., HeLa, MCF-7). A typical protocol involves:
- Diluting the compound in DMSO (≤0.1% final concentration).
- Incubating cells for 48–72 hours.
- Comparing IC₅₀ values to reference drugs (e.g., doxorubicin). Structural analogs like 5-nitroindole-2,3-diones show activity in the 10–50 µM range, suggesting nitro groups enhance cytotoxicity via redox cycling .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) or iodine (10 mol%) to enhance electrophilic substitution (e.g., nitration) .
- Solvent selection : Polar aprotic solvents (e.g., MeCN) improve nitro group incorporation.
- Temperature control : Maintain nitration below 10°C to avoid byproducts. For example, yields increased from 24% to 67% by optimizing FeCl₃ concentration and temperature .
Q. What structural modifications enhance the biological activity of 4-methyl-5-nitroindole-2,3-dione derivatives?
- Methodological Answer :
- Nitro group position : 5-Nitro substitution maximizes cytotoxicity due to favorable steric and electronic effects .
- Methyl substitution : 4-Methyl improves lipophilicity, enhancing membrane permeability.
- Hybrid derivatives : Conjugation with triazoles or piperidine rings (via click chemistry) increases target selectivity, as seen in antitubercular analogs .
Q. How are crystallographic challenges (e.g., twinning, weak diffraction) addressed during structure refinement?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for weak diffractors.
- Software tools : SHELXL refines twinned data using the TWIN/BASF commands, while OLEX2 visualizes hydrogen-bond networks to validate intermolecular interactions .
- Disorder modeling : Apply PART and SIMU restraints for methyl/nitro groups with partial occupancy .
Q. How do structural analogs (e.g., 5-chloro or 5-fluoro derivatives) compare in reactivity and bioactivity?
- Methodological Answer :
- Electrophilicity : Nitro > chloro > fluoro substituents, affecting nucleophilic attack rates (e.g., SNAr reactions).
- Bioactivity : 5-Nitro derivatives show superior anticancer activity (IC₅₀ ~15 µM) compared to chloro analogs (~30 µM), attributed to nitroreductase activation . Comparative studies require docking simulations (e.g., AutoDock Vina) to predict target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
